Direct-Acting Mutagenicity Without S9 Metabolic Activation: Differentiating from Pro-Mutagens Requiring Biotransformation
N-Acetoxy-N-benzyloxybenzamide, as a representative N-acetoxy-N-alkoxybenzamide, is mutagenic in Salmonella typhimurium TA100 without the need for S9 metabolic activation, manifesting as linear dose–response relationships [1][2]. This contrasts with indirect mutagens such as aromatic amines, which require S9-mediated N-hydroxylation and subsequent esterification to exert mutagenicity. Among the approximately 40 N-acyloxy-N-alkoxyamides synthesized and tested to date, all have exhibited direct-acting mutagenicity in TA100 without S9 [1].
| Evidence Dimension | Requirement for S9 metabolic activation in Ames test (TA100) |
|---|---|
| Target Compound Data | S9 not required; linear dose–response in TA100 and TA98 without metabolic activation |
| Comparator Or Baseline | Indirect mutagens (e.g., aromatic amines): require S9-mediated N-hydroxylation and O-acetylation/sulfation for mutagenicity |
| Quantified Difference | Binary differentiator: absence vs. requirement of S9 metabolic activation system |
| Conditions | Salmonella typhimurium TA100 and TA98 plate incorporation assays without S9 fraction |
Why This Matters
Researchers selecting a positive control or mechanistic probe for direct DNA reactivity studies can use this compound without the confounding variable of S9 activation efficiency, simplifying experimental design.
- [1] Bonin AM, Banks TM, Campbell JJ, Glover SA, Hammond GP, Prakash AS, Rowbottom CA. Mutagenicity of electrophilic N-acyloxy-N-alkoxyamides. Mutation Research, 2001, 494(1–2), 115–134. DOI: 10.1016/S1383-5718(01)00189-9. View Source
- [2] Gerdes RG, Glover SA, ten Have JF, Rowbottom CA. N-Acetoxy-N-alkoxyamides – a new class of nitrenium ion precursors which are mutagenic. Tetrahedron Letters, 1989, 30(20), 2649–2652. DOI: 10.1016/S0040-4039(00)99089-0. View Source
